2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC18814609
Molecular Formula: C10H10ClFN2O
Molecular Weight: 228.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClFN2O |
|---|---|
| Molecular Weight | 228.65 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9FN2O.ClH/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11;/h2-6,12H,1H3;1H |
| Standard InChI Key | ZTTFRDRQJAUDTQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=COC(=N1)C2=CC=CC=C2F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-(2-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom within the ring. The molecule integrates a 2-fluorophenyl substituent at the 2-position of the oxazole ring and an N-methylamine group at the 4-position, with the hydrochloride salt enhancing aqueous solubility. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions and stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClFN₂O |
| Molecular Weight | 228.65 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |
| Canonical SMILES | CNC1=COC(=N1)C2=CC=CC=C2F.Cl |
| InChIKey | ZTTFRDRQJAUDTQ-UHFFFAOYSA-N |
| PubChem CID | 138393696 |
The planar oxazole ring and fluorine’s electronegativity contribute to dipole-dipole interactions, while the hydrochloride salt formation improves crystallinity and dissolution kinetics in polar solvents.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine typically proceeds via a two-step strategy:
-
Condensation Reaction: A fluorophenyl aldehyde or ketone reacts with an oxazole precursor, such as an aminomethyl oxazole, under acidic or thermal conditions to form the oxazole ring. Polyphosphoric acid (PPA) is frequently employed as a cyclizing agent, as demonstrated in the synthesis of 4-(substituted benzylidene)oxazol-5(4H)-ones .
-
Methylation and Salt Formation: The free base is methylated using methyl iodide or dimethyl sulfate, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxazole formation | PPA, 90°C, 4 hours | 13–75% |
| Methylation | CH₃I, NaOH, room temperature | N/A |
| Salt formation | HCl (g), ethanol, 0°C | >90% |
Yields vary significantly depending on substituent electronic effects; electron-withdrawing groups like fluorine often reduce reaction efficiency due to decreased nucleophilicity .
Purification and Analytical Methods
Crude products are purified via column chromatography using ethyl acetate/hexane mixtures (1:4 to 1:9), with melting points ranging from 159–240°C for structurally related compounds . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment, while elemental analysis confirms stoichiometric ratios of C, H, and N within ±0.5% of theoretical values .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. In vitro stability studies of analogous oxazoles indicate resistance to hydrolysis at physiological pH (7.4) for up to 24 hours, although prolonged exposure to alkaline conditions may degrade the oxazole ring.
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds reveals sharp endothermic peaks corresponding to melting points between 160–240°C, consistent with crystalline salt forms . Thermogravimetric analysis (TGA) shows negligible mass loss below 150°C, confirming the absence of solvent residues.
Applications in Drug Discovery
Lead Compound Optimization
The fluorine atom’s role in improving metabolic stability and blood-brain barrier penetration makes this compound a candidate for central nervous system (CNS) drug development. Molecular docking studies of analogous structures reveal high affinity (ΔG = −9.2 kcal/mol) for serotonin receptors, hinting at potential neuropsychiatric applications.
Prodrug Design
The hydrochloride salt’s solubility profile supports its use as a prodrug moiety. Esterification of the amine group could enable targeted delivery, with enzymatic cleavage releasing the active free base in specific tissues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume